4-(3,4-dihydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in drug discovery.
Preparation Methods
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through multicomponent reactions (MCRs). One common synthetic route involves the reaction of arylglyoxals, 5-aminopyrazoles, and Meldrum’s acid. This one-pot synthesis method is efficient and allows for the creation of a small library of pyrazolopyridine derivatives . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Chemical Reactions Analysis
4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as tubulin. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . This mechanism is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolopyridine derivatives such as:
4-Aroyl-2(1),4,5,7-Tetrahydropyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also possess a fused heterocyclic system and are known for their diverse pharmacological properties.
The uniqueness of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the presence of both nitro and dihydroxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N4O5 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H16N4O5/c1-7(2)18-14-9(6-16-18)12(13(19(23)24)15(22)17-14)8-3-4-10(20)11(21)5-8/h3-7,12-13,20-21H,1-2H3,(H,17,22) |
InChI Key |
DUNDRVISRGJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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